Cas no 77628-51-4 (6-methylimidazo[2,1-b]thiazole-5-carboxylic acid)
6-methylimidazo[2,1-b]thiazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
- 6-Methylimidazo[2,1-b][1,3]-thiazole-5-carboxylic acid
- 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid
- EN300-143427
- VU0421920-2
- DTXSID60317404
- NSC315239
- 77628-51-4
- 6M-337S
- SDCCGMLS-0066155.P001
- VSQMBZXCDDTZAF-UHFFFAOYSA-N
- 6-methyl-imidazo[2.1-b]thiazole-5-carboxylic acid
- F3199-0085
- CS-0005540
- Imidazo[2,1-b]thiazole-5-carboxylic acid, 6-methyl-
- FT-0621237
- 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid, AldrichCPR
- 6-methyl-imidazo[2,1-b]thiazole-5-carboxylic acid
- AC-27203
- NSC-315239
- AKOS000348637
- SCHEMBL269695
- F20186
- A904360
- MFCD02083132
- DB-359645
- NSC 315239; NSC 315244
-
- MDL: MFCD02083132
- Inchi: 1S/C7H6N2O2S/c1-4-5(6(10)11)9-2-3-12-7(9)8-4/h2-3H,1H3,(H,10,11)
- InChI Key: VSQMBZXCDDTZAF-UHFFFAOYSA-N
- SMILES: S1C=CN2C1=NC(C)=C2C(=O)O
Computed Properties
- Exact Mass: 182.01500
- Monoisotopic Mass: 182.01499861g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 82.8Ų
Experimental Properties
- Melting Point: 164 °C
- PSA: 82.84000
- LogP: 1.40240
6-methylimidazo[2,1-b]thiazole-5-carboxylic acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H317-H319
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36-43
- Safety Instruction: 26-36/37
-
Hazardous Material Identification:
6-methylimidazo[2,1-b]thiazole-5-carboxylic acid Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
6-methylimidazo[2,1-b]thiazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00205-1G |
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
77628-51-4 | 1g |
¥4097.58 | 2023-11-10 | ||
| Fluorochem | 223495-250mg |
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
77628-51-4 | 95% | 250mg |
£68.00 | 2022-02-28 | |
| Fluorochem | 223495-1g |
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
77628-51-4 | 95% | 1g |
£120.00 | 2022-02-28 | |
| Fluorochem | 223495-5g |
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
77628-51-4 | 95% | 5g |
£480.00 | 2022-02-28 | |
| Fluorochem | 223495-10g |
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
77628-51-4 | 95% | 10g |
£947.00 | 2022-02-28 | |
| TRC | M321485-50mg |
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic Acid |
77628-51-4 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M321485-100mg |
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic Acid |
77628-51-4 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M321485-500mg |
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic Acid |
77628-51-4 | 500mg |
$ 185.00 | 2022-06-04 | ||
| Alichem | A059004249-1g |
6-Methylimidazo[2,1-b]thiazole-5-carboxylic acid |
77628-51-4 | 95% | 1g |
$261.08 | 2023-09-01 | |
| Apollo Scientific | OR25897-1g |
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
77628-51-4 | 1g |
£90.00 | 2025-02-19 |
6-methylimidazo[2,1-b]thiazole-5-carboxylic acid Suppliers
6-methylimidazo[2,1-b]thiazole-5-carboxylic acid Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid
6-Methylimidazo[2,1-b]thiazole-5-carboxylic Acid (CAS No. 77628-51-4): A Comprehensive Overview
6-Methylimidazo[2,1-b]thiazole-5-carboxylic acid (CAS No. 77628-51-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazothiazoles, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent advancements in the research and development of 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid.
Chemical Structure and Properties
6-Methylimidazo[2,1-b]thiazole-5-carboxylic acid is characterized by its unique heterocyclic structure, which includes an imidazole ring fused with a thiazole ring and a carboxylic acid group. The molecular formula of this compound is C9H8N2O2S, and its molecular weight is 204.23 g/mol. The presence of the carboxylic acid group imparts acidic properties to the molecule, making it soluble in polar solvents such as water and ethanol. The methyl substitution on the imidazole ring adds steric bulk and influences the compound's reactivity and biological activity.
Synthesis Methods
The synthesis of 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid has been extensively studied, and several methods have been reported in the literature. One common approach involves the condensation of 2-aminothiophenol with methylglyoxal followed by cyclization to form the imidazothiazole core. Subsequent oxidation of the thioether to a sulfoxide or sulfone can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). The final step involves carboxylation of the intermediate to yield the target compound.
An alternative synthetic route involves the reaction of 2-aminothiophenol with ethyl glyoxalate in the presence of a base such as sodium hydride. This method provides a more straightforward pathway to the desired product with higher yields and fewer side reactions. Recent advancements in green chemistry have also led to the development of environmentally friendly synthesis methods using microwave-assisted reactions and catalysts derived from renewable resources.
Biological Properties and Applications
6-Methylimidazo[2,1-b]thiazole-5-carboxylic acid has been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a potential candidate for treating inflammatory diseases.
In addition to its anti-inflammatory effects, 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid has been found to possess potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property makes it an attractive target for developing new antibiotics to combat drug-resistant bacterial infections.
The anticancer potential of 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid has also been explored in various preclinical studies. Research has shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. Specifically, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are often dysregulated in cancer cells.
Clinical Trials and Future Prospects
The promising biological activities of 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid have led to its evaluation in several preclinical studies and early-stage clinical trials. Preliminary results from these trials have shown that this compound is well-tolerated and exhibits favorable pharmacokinetic properties. However, further research is needed to fully understand its safety profile and therapeutic potential.
Ongoing studies are focusing on optimizing the delivery methods and formulations of 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid to enhance its bioavailability and efficacy. Nanoparticle-based delivery systems are being explored as a means to improve drug targeting and reduce side effects. Additionally, combination therapies involving this compound with other drugs are being investigated to synergize their therapeutic effects.
Conclusion
6-Methylimidazo[2,1-b]thiazole-5-carboxylic acid (CAS No. 77628-51-4) is a promising organic compound with a wide range of biological activities. Its unique chemical structure and versatile synthesis methods make it an attractive target for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for addressing unmet medical needs in various disease areas.
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